5-Amino-4-bromo-2-methylphenol
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Overview
Description
5-Amino-4-bromo-2-methylphenol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-methylphenol (o-cresol) followed by nitration and reduction. The steps are as follows:
Bromination: 2-Methylphenol is treated with bromine in the presence of a catalyst to introduce a bromine atom at the para position, forming 4-bromo-2-methylphenol.
Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the ortho position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration processes followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-bromo-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by coupling agents like phenols or amines
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Amino-2-methylphenol.
Substitution: Formation of azo compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 5-Amino-4-bromo-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It serves as a building block for the preparation of complex molecules through coupling reactions .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: It is explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives .
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atom enhances its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2-methylphenol: Similar structure but lacks the amino group.
5-Amino-2-methylphenol: Similar structure but lacks the bromine atom
Uniqueness: 5-Amino-4-bromo-2-methylphenol is unique due to the presence of both an amino group and a bromine atom on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8BrNO |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-amino-4-bromo-2-methylphenol |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3 |
InChI Key |
MTBDJQGNFNTVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)Br |
Origin of Product |
United States |
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